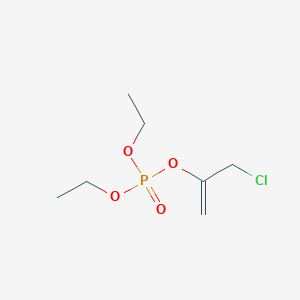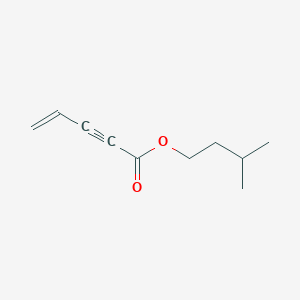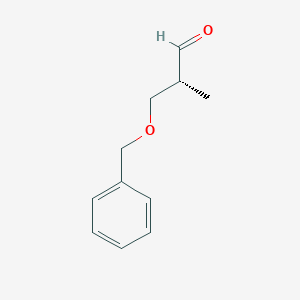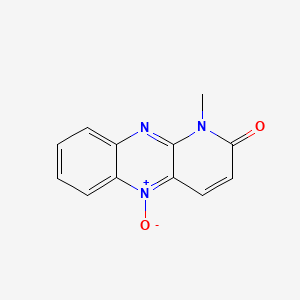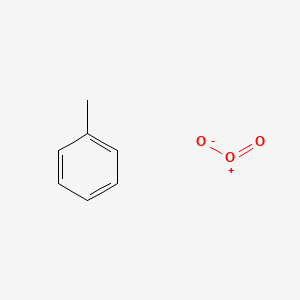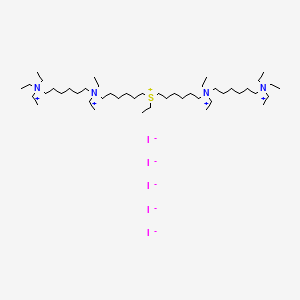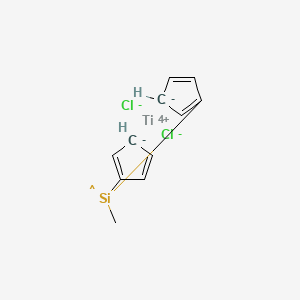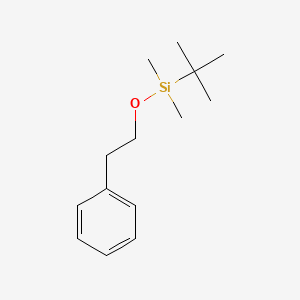
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is a chemical compound with the molecular formula C14H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- typically involves the reaction of a silane precursor with an appropriate phenylethoxy compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and yield. Quality control measures are also implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological studies.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to modifications in their chemical and physical properties. These interactions are mediated by the silicon-oxygen and silicon-carbon bonds present in the compound .
類似化合物との比較
Similar Compounds
Some compounds similar to Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- include:
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
Uniqueness
What sets Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- apart from its similar compounds is its specific phenylethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise modifications of substrates are required .
特性
CAS番号 |
78926-09-7 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)16(4,5)15-12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChIキー |
AVNGXYWEHRKIBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


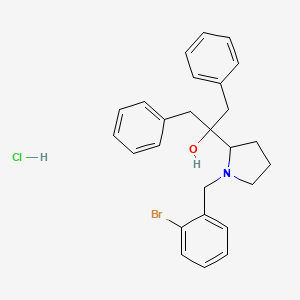
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
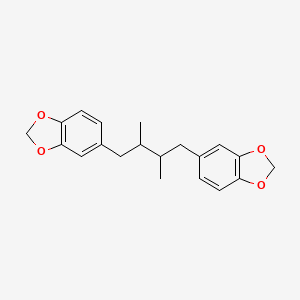
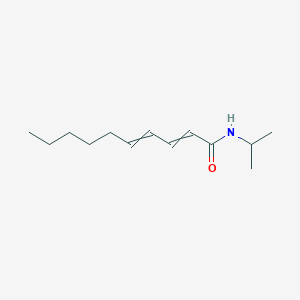
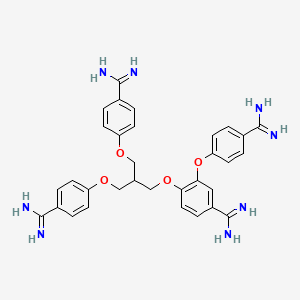
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
